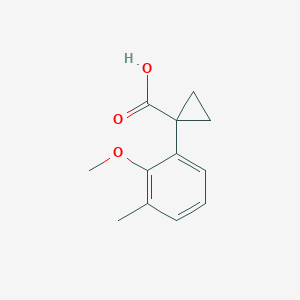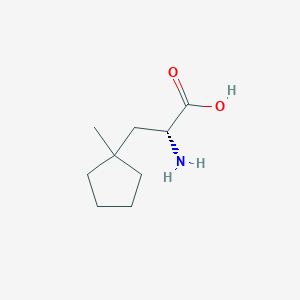
(2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a propanoic acid moiety, and a 1-methylcyclopentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as cyclopentanone and methylamine.
Formation of Intermediate: The cyclopentanone undergoes a methylation reaction to introduce the 1-methyl group, forming 1-methylcyclopentanone.
Amination: The 1-methylcyclopentanone is then subjected to an amination reaction with methylamine to form the corresponding amine.
Coupling Reaction: The amine is coupled with a suitable propanoic acid derivative under appropriate conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the methylation, amination, and coupling reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
(2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted derivatives.
科学的研究の応用
(2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may participate in metabolic pathways, influencing biochemical processes.
類似化合物との比較
Similar Compounds
(2R)-2-Amino-3-(1-methylcyclohexyl)propanoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
(2R)-2-Amino-3-(1-ethylcyclopentyl)propanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid is unique due to the presence of the 1-methylcyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
(2R)-2-amino-3-(1-methylcyclopentyl)propanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-9(4-2-3-5-9)6-7(10)8(11)12/h7H,2-6,10H2,1H3,(H,11,12)/t7-/m1/s1 |
InChIキー |
WJVOMMOLIJHWRY-SSDOTTSWSA-N |
異性体SMILES |
CC1(CCCC1)C[C@H](C(=O)O)N |
正規SMILES |
CC1(CCCC1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


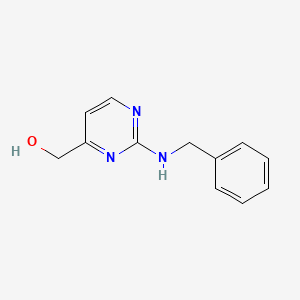
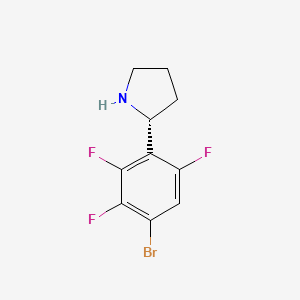
![3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13339940.png)
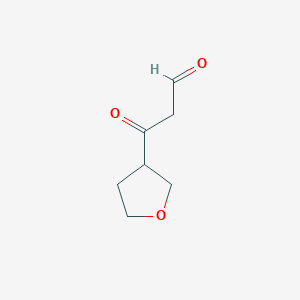

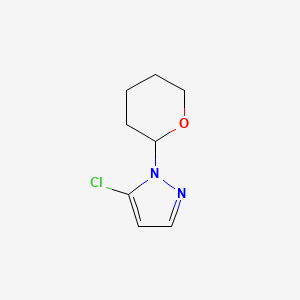
![4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B13339973.png)
![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13339980.png)
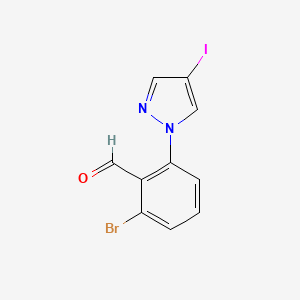
![3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol](/img/structure/B13339990.png)
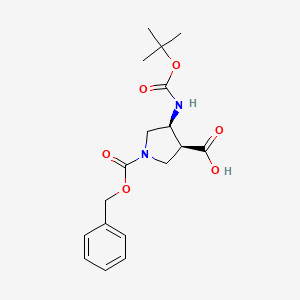
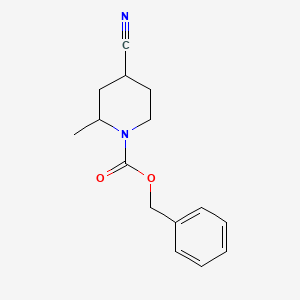
![6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13340003.png)
